Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether
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Description
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether, also known as this compound, is a useful research compound. Its molecular formula is C19H21ClO4 and its molecular weight is 348.823. The purity is usually 95%.
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Scientific Research Applications
Sorption and Environmental Fate
Research by Werner, Garratt, and Pigott (2012) on phenoxy herbicides, which share functional group similarities with the compound of interest, highlights the significant role of soil organic matter and iron oxides as sorbents. This study suggests that parameters such as pH, organic carbon content, and iron oxide content in soils are crucial for understanding the sorption behavior of such compounds. This knowledge is instrumental in predicting the environmental fate of phenoxy herbicides, potentially applicable to related compounds like 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol (Werner, Garratt, & Pigott, 2012).
Mechanisms of Degradation
Yokoyama (2015) reviews the acidolysis of lignin model compounds, offering insights into the degradation mechanisms of phenolic compounds, which could be relevant to understanding how 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol behaves under similar conditions. This study highlights the complexity of such reactions and the potential for unexpected pathways or products, which could inform environmental or metabolic degradation studies of related compounds (Yokoyama, 2015).
Photodegradation and Removal Techniques
Muszyński, Brodowska, and Paszko (2019) provide a comprehensive review of phenoxy acids in aquatic environments, including their photodegradation and removal methods. This information is crucial for environmental scientists and engineers working on the removal of phenolic pollutants from water. The efficiency of various advanced oxidation processes (AOPs) in degrading phenoxy acids suggests potential strategies for mitigating the environmental impact of related compounds (Muszyński, Brodowska, & Paszko, 2019).
Health Implications and Biological Activity
The broad biological and pharmacological effects of phenolic compounds, such as chlorogenic acid, underscore the importance of understanding the health implications of exposure to compounds like 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol. Studies on chlorogenic acid reveal its antioxidant, anti-inflammatory, and other therapeutic roles, suggesting potential areas of research for related phenolic compounds (Naveed et al., 2018).
Properties
IUPAC Name |
2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c20-16(10-21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19,21H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXTUKUDSTFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772975 |
Source
|
Record name | 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194672-61-2 |
Source
|
Record name | 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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